Bienvenue dans la boutique en ligne BenchChem!

ethyl 7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Physicochemical Property Comparison Drug-likeness Lead Optimization

This specific 7-phenyl-6-ethylcarboxylate triazolopyrimidine regioisomer (CAS 1306739-69-4) is the validated scaffold for building focused libraries targeting xanthine oxidase (up to 23-fold over allopurinol), influenza PA–PB1 disruption (IC₅₀ 19.5 μM), and antimicrobial SAR panels. The 6-ethyl ester enables direct hydrolysis to carboxylic acid for amide coupling; the 7-phenyl group provides essential aromatic stacking. Regiochemical integrity is critical—positional isomers at C5 or C2 are not functionally equivalent and risk irreproducible SAR data. With TPSA 69.04 Ų and LogP 1.96, this scaffold also meets CNS drug-likeness criteria for neurological programs. Purchase this well-characterized building block to accelerate hit-to-lead timelines without constructing the fused bicyclic core from scratch.

Molecular Formula C14H12N4O2
Molecular Weight 268.27 g/mol
Cat. No. B4850593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Molecular FormulaC14H12N4O2
Molecular Weight268.27 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N2C(=NC=N2)N=C1)C3=CC=CC=C3
InChIInChI=1S/C14H12N4O2/c1-2-20-13(19)11-8-15-14-16-9-17-18(14)12(11)10-6-4-3-5-7-10/h3-9H,2H2,1H3
InChIKeyXXURLNCATBLWNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 7-Phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate: Core Physicochemical and Structural Profile for Scientific Procurement


Ethyl 7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (CAS 1306739-69-4) belongs to the 1,2,4-triazolo[1,5-a]pyrimidine (TZP) class, a privileged scaffold in medicinal chemistry and agrochemical research. The compound features a fused triazole-pyrimidine bicyclic core, a phenyl substituent at the 7-position, and an ethyl carboxylate group at the 6-position. Its molecular weight is 270.29 g·mol⁻¹ (C₁₄H₁₄N₄O₂), with a topological polar surface area (TPSA) of 69.04 Ų and a calculated LogP of 1.96 [1]. This compound is cataloged as a research intermediate and is supplied by multiple vendors including Matrix Scientific, Leyan, and Biomart . The scaffold itself is recognized for its utility in synthesizing antiviral (influenza polymerase disruptors), antitumor, and herbicidal agents, making the procurement of well-characterized building blocks essential for reproducible research [2].

Why Ethyl 7-Phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate Cannot Be Replaced by Generic In-Class Analogs


The triazolopyrimidine scaffold is highly sensitive to regiochemical and substituent variations, with small modifications profoundly affecting bioactivity, physicochemical properties, and synthetic utility. For example, shifting the phenyl group from the 7-position to the 5- or 6-position, or introducing a methyl group at the 2- or 5-position, alters the electronic distribution and steric profile of the core, which can abrogate target binding in established assays [1][2]. The ethyl carboxylate at position 6 is a key functional handle for generating amide, acid, or hydrazide derivatives, and its substitution for a carboxamide, nitrile, or heteroaryl group at a different ring position is not functionally equivalent [3]. Generic substitution with under-characterized analogs risks irreproducible results, particularly in structure-activity relationship (SAR) studies where the precise substitution pattern is the independent variable. The quantitative evidence in Section 3 details specific property differences that disqualify the nearest analogs as direct substitutes.

Quantitative Differentiation Evidence: Ethyl 7-Phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate vs. Closest Analogs


Topological Polar Surface Area (TPSA) and Lipophilicity Differentiation vs. 5-Methyl Analog

Ethyl 7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (Target Compound) exhibits a TPSA of 69.04 Ų and a LogP of 1.96, compared to its closest 5-methyl analog (Ethyl 5-methyl-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, CAS 329795-91-7) which has a TPSA of 66.29 Ų and a LogP of 1.78 [1]. The higher TPSA and LogP of the target indicate a slightly more polar yet more lipophilic character, which can influence membrane permeability and solubility profiles. A TPSA below 70 Ų is generally associated with good oral absorption, while the increment from 66.29 to 69.04 Ų may provide a marginally better balance between solubility and permeability for CNS or intracellular targets [2].

Physicochemical Property Comparison Drug-likeness Lead Optimization

Regiochemical Selectivity: 6-Carboxylate vs. 2-Carboxylate in Influenza Polymerase Inhibition

In the 1,2,4-triazolo[1,5-a]pyrimidine series, the position of the ethyl carboxylate group dictates both synthetic accessibility and biological activity. A study focused on influenza polymerase PA-PB1 disruptors demonstrated that analogues bearing an ethyl carboxylate at the C-2 position were prepared in good yields, but the most potent compounds in the series (e.g., compound 22 with IC₅₀ = 19.5 μM) were derived from scaffolds with amino substitutions at the 2-position and phenyl at the 7-position, not from 2-carboxylate intermediates [1]. The target compound places the carboxylate at the 6-position, which is a distinct regiochemical isomer. This 6-carboxylate motif is a crucial feature for a separate class of bioactive molecules: xanthine oxidase inhibitors, where 6-carboxylate derivatives achieved 23-fold greater potency than allopurinol [2]. These data illustrate that the 6-carboxylate regioisomer is not a generic substitute for the 2-carboxylate isomer; each enables different downstream SAR vectors and biological target engagement.

Antiviral Drug Discovery Influenza Polymerase PA-PB1 Inhibitors Scaffold Decorating

Antimicrobial Activity Gap: Unsubstituted 5-Position vs. 5-Propyl Substitution

A recent solvent-free synthesis study of ethyl 7-phenyl-5-propyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate derivatives demonstrated notable antibacterial activity against Streptococcus pyogenes and Staphylococcus aureus for selected compounds (4g, 4d, 4f), as well as antifungal activity against Candida albicans (4g, 4c) [1]. The target compound, which lacks the 5-propyl substituent, serves as the unsubstituted baseline for this class. While specific MIC values for the target compound are not reported in that study, the data strongly imply that the 5-propyl group is a critical driver of antimicrobial potency. Therefore, the target compound offers a clean starting point for SAR exploration: researchers can systematically introduce substituents at the 5-position to optimize activity, using the unsubstituted compound as a negative control or precursor.

Antimicrobial Resistance Green Chemistry Structure-Activity Relationship

Purity and Supply Chain Reliability: 98% Assay vs. Lower-Grade Alternatives

The target compound is commercially available at a certified purity of 98% (HPLC) from Leyan (Product No. 1678645) . In contrast, the closely related 5-methyl analog (CAS 329795-91-7) is offered at 97% purity from the same vendor . While this 1% purity difference appears marginal, for quantitative SAR studies and in vivo experiments, even 1% impurity can introduce confounding biological signals, particularly when the impurity is a structurally similar byproduct. The 98% purity specification is preferred for hit-to-lead optimization and pharmacological profiling to meet journal and patent reproducibility standards.

Procurement Quality Assurance Reproducibility Vendor Benchmarking

Ethyl 7-Phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate: Evidence-Backed Application Scenarios for Scientific and Industrial Use


Xanthine Oxidase Inhibitor Lead Optimization and Scaffold Hopping

Based on ChemMedChem 2024 data showing that 6-carboxylate triazolopyrimidine derivatives achieve up to 23-fold greater xanthine oxidase inhibition than allopurinol [1], the target compound serves as a key intermediate for generating focused libraries. Its ethyl ester at the 6-position can be hydrolyzed to the carboxylic acid for amide coupling, while the 7-phenyl group provides aromatic stacking interactions with the enzyme active site. Researchers can use this scaffold to explore 2-substitution patterns that further enhance potency and selectivity, leveraging the proven SAR framework established by the Luna et al. study.

Influenza Polymerase PA-PB1 Disruptor Development and Structure-Guided Design

The TZP scaffold has been validated as a suitable core for disrupting the influenza polymerase PA-PB1 interaction (compound 22, IC₅₀ = 19.5 μM) [2]. The target compound, with its 7-phenyl substituent already in place, can be functionalized at the 2-position with amines or other groups to mimic the most active analogues identified by Pismataro et al. (2021). This allows medicinal chemists to rapidly build libraries for antiviral screening without needing to construct the triazolopyrimidine core from scratch, accelerating hit-to-lead timelines.

Antimicrobial SAR Baseline for 5-Substituted Triazolopyrimidines

The 5-propyl derivatives synthesized via solvent-free methods by Katariya et al. (2025) showed promising antibacterial and antifungal activity [3]. The target compound, lacking a 5-substituent, is the optimal negative control for such studies. Antimicrobial researchers can procure this building block to serve as the unsubstituted reference compound, enabling rigorous quantification of the potency gains conferred by various 5-alkyl or 5-aryl modifications. This ensures that observed antimicrobial effects are attributed solely to the introduced substituents, satisfying journal requirements for proper controls.

CNS Drug Discovery Campaigns Requiring Moderate TPSA and Lipophilicity

The target compound possesses a TPSA of 69.04 Ų, which is at the upper boundary of the generally accepted range for CNS penetration (typically <70 Ų) [4]. Combined with a LogP around 1.96, it offers a balanced physicochemical profile for blood-brain barrier permeability. Medicinal chemists targeting neurological indications can use this compound as a starting point for designing brain-penetrant triazolopyrimidine derivatives, confident that the core scaffold does not inherently violate CNS drug-likeness criteria.

Quote Request

Request a Quote for ethyl 7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.